molecular formula C19H23N3O2 B4904281 N-cycloheptyl-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide

N-cycloheptyl-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B4904281
M. Wt: 325.4 g/mol
InChI Key: ILDZARSAVJXNII-UHFFFAOYSA-N
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Description

N-cycloheptyl-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic pyrroloquinazoline derivative characterized by a fused bicyclic core (pyrrolo[2,1-b]quinazolin-9-one) and a cycloheptyl carboxamide substituent at position 4. The cycloheptyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties like membrane permeability or metabolic stability. However, specific pharmacological data for this compound remain undisclosed in publicly available literature.

Properties

IUPAC Name

N-cycloheptyl-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-18(20-14-6-3-1-2-4-7-14)13-9-10-15-16(12-13)21-17-8-5-11-22(17)19(15)24/h9-10,12,14H,1-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDZARSAVJXNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the formation of the pyrroloquinazoline core through a cyclization reaction involving a suitable amine and a carbonyl compound. The cycloheptyl group can be introduced via alkylation reactions, and the carboxamide group is often formed through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxo derivatives, reduction may produce hydroxyl derivatives, and substitution reactions can result in various substituted analogs of the original compound .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor properties . Specifically, derivatives of pyrroloquinazoline compounds have shown significant antiproliferative activity against various cancer cell lines. For instance, a study indicated that certain derivatives exhibited growth inhibition in the low micromolar to submicromolar range against a panel of 60 human cancer cell lines, including leukemia and solid tumors. The mechanism of action appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis through mitochondrial pathways .

Table 1: Antiproliferative Activity of Pyrroloquinazoline Derivatives

CompoundCell Line TestedGI50 Value (µM)Mechanism of Action
3uNCI 60 Panel0.08 - 0.41G2/M Arrest, Apoptosis
3zLymphoma LinesSubmicromolarMitochondrial Depolarization

Antiparasitic Potential

The compound has also been explored for its antiparasitic activity . In particular, pyrrolo[2,3-d]pyrimidines have been identified as inhibitors of pteridine reductase 1 (PTR1) from Trypanosoma brucei, a target for treating Human African trypanosomiasis. While N-cycloheptyl-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide has not been directly tested against PTR1, its structural similarities suggest potential efficacy in this area .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's effectiveness. Studies have shown that modifications to the pyrrole and quinazoline rings can significantly influence biological activity. For example, the presence of specific substituents on the phenyl ring has been linked to enhanced antiproliferative effects. This insight can guide future synthesis efforts to develop more potent derivatives .

Synthesis and Development

The synthesis of this compound involves several chemical reactions that allow for the incorporation of various functional groups. This flexibility in synthesis is beneficial for creating analogs with improved pharmacological profiles. Researchers are actively exploring different synthetic routes to enhance yield and purity while maintaining biological activity .

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrroloquinazoline derivatives in preclinical models:

  • Case Study 1: A derivative was tested in a refractory lymphoma model and showed significant tumor regression.
  • Case Study 2: Another study demonstrated that a modified pyrroloquinazoline compound had a favorable safety profile with low toxicity observed in human peripheral blood lymphocytes.

These findings underscore the therapeutic potential of this compound class in oncology and parasitology.

Mechanism of Action

The mechanism of action of N-cycloheptyl-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following comparison focuses on structural analogs within the pyrroloquinazoline-carboxamide family, emphasizing substituent variations and their implications.

Substituent Diversity and Structural Features

Compound Name Substituent at Position 6 Key Structural Differences Notable Properties/Findings
N-cycloheptyl-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide (Target Compound) Cycloheptyl carboxamide Bulky aliphatic substituent High lipophilicity (theoretical)
N-methyl-N-(1-methylpiperidin-4-yl)-9-oxo-pyrrolo[2,1-b]quinazoline-6-carboxamide N-methylpiperidinyl carboxamide Tertiary amine in substituent Potential enhanced solubility
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-9-oxo-pyrrolo[2,1-b]quinazoline-6-carboxamide Benzodioxin-carboxamide Aromatic ether moiety; 4-methyl group on core Electronic effects from benzodioxin
(E)-3-[4-(Dimethylamino)benzylidene]-2,3-dihydro-1H,9H-pyrrolo[2,1-b]quinazolin-9-one 4-(Dimethylamino)benzylidene at C3 Conjugated exocyclic double bond Stacking interactions in crystal lattice

Substituent-Driven Property Differences

  • Lipophilicity : The cycloheptyl group in the target compound likely increases lipophilicity compared to the benzodioxin (aromatic ether) or methylpiperidinyl (polar amine) substituents. This may favor passive diffusion across biological membranes but could reduce aqueous solubility .
  • Synthetic Accessibility : The methylpiperidinyl analog and benzodioxin derivative feature heterocyclic substituents that may require multi-step synthesis. In contrast, the cycloheptyl group is simpler but introduces steric challenges during coupling reactions.
  • Crystal Packing : The benzylidene analog demonstrates aromatic stacking interactions in its solid-state structure, suggesting that planar substituents (e.g., benzodioxin) may influence crystallinity or stability.

Biological Activity

N-cycloheptyl-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O2C_{19}H_{23}N_{3}O_{2}, with a molecular mass of approximately 325.40 g/mol . The compound features a unique pyrroloquinazoline structure that contributes to its biological properties.

Antitumor Activity

Recent studies have demonstrated that compounds within the pyrroloquinazoline class exhibit significant antitumor activity. In particular, this compound has been tested against the National Cancer Institute (NCI) 60 cell line panel. The results indicated that this compound has growth inhibitory effects across various cancer types with GI50 values in the nanomolar to micromolar range .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell Line TypeGI50 Value (μM)Mechanism of Action
Leukemia0.08 - 0.41Induces G2/M phase arrest
Non-Small Cell LungLow MicromolarApoptosis and ROS generation
Colon CancerSubmicromolarMitochondrial depolarization
Breast CancerLow MicromolarPARP cleavage activation

The biological activity of this compound involves multiple mechanisms:

  • Cell Cycle Arrest : The compound primarily induces cell cycle arrest in the G2/M phase.
  • Apoptosis : It promotes apoptosis in cancer cells through mitochondrial pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death.
  • PARP Cleavage : Activation of PARP cleavage suggests involvement in DNA damage response pathways .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyrroloquinazoline scaffold can significantly influence biological activity. For instance:

  • The presence of specific substituents on the phenyl ring enhances antiproliferative activity.
  • Compounds lacking certain functional groups exhibited reduced efficacy against cancer cell lines.

This indicates a critical role for structural elements in determining the potency of these compounds against various tumor types .

Study on Lymphoma Treatment

In a notable study focusing on refractory lymphoma models, this compound demonstrated remarkable efficacy. The compound not only inhibited tumor growth but also showed synergistic effects when combined with other chemotherapeutic agents. This opens avenues for combination therapies that could enhance treatment outcomes for lymphoma patients .

In Vivo Studies

In vivo experiments conducted on Balb/c mice with hepatocellular carcinoma indicated that this compound could significantly reduce tumor size compared to control groups. The study utilized various assays such as FACS and immunofluorescence microscopy to confirm the compound's antitumor effects through mechanisms involving tubulin depolymerization and apoptosis induction .

Q & A

Q. What role do crystal packing interactions play in stability?

  • Methodological Answer :
  • Thermal analysis : Correlate melting points (e.g., 110–111°C in ) with π-π stacking distances (3.7555 Å in ) .
  • Hirshfeld surface analysis : Quantify H-bonding vs. van der Waals contributions (CrystalExplorer software).

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